molecular formula C15H18N4 B028061 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole CAS No. 158001-18-4

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole

Cat. No.: B028061
CAS No.: 158001-18-4
M. Wt: 254.33 g/mol
InChI Key: BUSKUEBIZUJLMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tert-butyl-3-phenylmethyl-4-cyanopyrazole with an amine source to introduce the amino group at the 5-position . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its role as a tyrosine kinase inhibitor makes it valuable in studying signal transduction pathways.

    Medicine: It has potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole involves its selective inhibition of tyrosine kinase. This inhibition disrupts the phosphorylation process, affecting various cellular pathways and functions. The molecular targets include specific tyrosine kinase enzymes, and the pathways involved are primarily related to cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-tert-butyl-1-methylpyrazole: Similar in structure but with different substituents.

    5-Amino-1-tert-butyl-3-phenylpyrazole: Lacks the cyanopyrazole group.

    5-Amino-1-tert-butyl-3-phenylmethylpyrazole: Similar but without the cyanopyrazole group

Uniqueness

What sets 5-Amino-1-tert-butyl-3-phenylmethyl-4-cyanopyrazole apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its selective inhibition of tyrosine kinase is particularly noteworthy, making it a valuable compound in both research and potential therapeutic applications .

Properties

IUPAC Name

5-amino-3-benzyl-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-15(2,3)19-14(17)12(10-16)13(18-19)9-11-7-5-4-6-8-11/h4-8H,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSKUEBIZUJLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633333
Record name 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-18-4
Record name 5-Amino-3-benzyl-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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